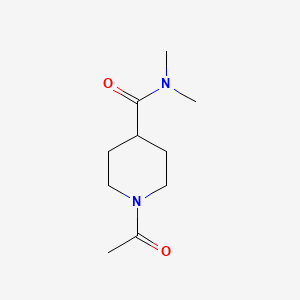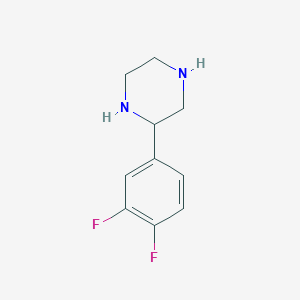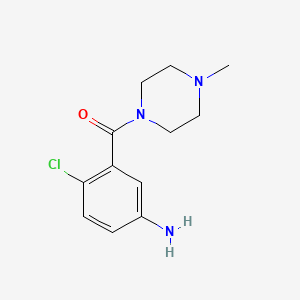
(5-氨基-2-氯苯基)(4-甲基哌嗪-1-基)甲苯酮
描述
“(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C12H16ClN3O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone” consists of a 5-amino-2-chlorophenyl group and a 4-methylpiperazin-1-yl group connected by a methanone functional group . The molecular weight of this compound is 253.73 g/mol.
Physical and Chemical Properties Analysis
“(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C12H16ClN3O . The molecular weight of this compound is 253.73 g/mol.
科学研究应用
乙酰胆碱酯酶抑制
(Saeedi 等人,2019) 讨论了芳基异恶唑-苯基哌嗪的设计和合成,其中包括 (5-氨基-2-氯苯基)(4-甲基哌嗪-1-基)甲苯酮的衍生物。发现这些化合物是乙酰胆碱酯酶的有效抑制剂,乙酰胆碱酯酶是一种参与分解乙酰胆碱的酶,乙酰胆碱在阿尔茨海默病中起关键作用。
抗菌和抗癌应用
(Shahana & Yardily, 2020) 合成了与 (5-氨基-2-氯苯基)(4-甲基哌嗪-1-基)甲苯酮相关的化合物,并进行了表明具有潜在抗菌活性的研究。此外,(Hafez, El-Gazzar, & Al-Hussain, 2016) 合成了类似的衍生物,显示出有希望的抗癌活性。
抗真菌活性
(Lv 等人,2013) 描述了 (1-芳基甲基-3-芳基-1H-吡唑-5-基)(4-芳基哌嗪-1-基)甲苯酮衍生物的合成,显示出有希望的抗真菌活性。这表明这些化合物在治疗真菌感染中的潜在用途。
结构和对接研究
(Shahana & Yardily, 2020) 还对合成的化合物进行了结构优化和对接研究。这些研究对于理解这些化合物的分子相互作用和潜在作用机制至关重要。
合成和表征
(Koroleva 等人,2011) 侧重于合成含有 N-甲基哌嗪片段的新酰胺,其中包括与 (5-氨基-2-氯苯基)(4-甲基哌嗪-1-基)甲苯酮相关的结构,提供了对新合成途径和化学性质的见解。
晶体结构分析
(Revathi 等人,2015) 和 (Quiroga 等人,2010) 提出与 (5-氨基-2-氯苯基)(4-甲基哌嗪-1-基)甲苯酮相关的化合物的晶体结构分析。这些分析对于理解这些化合物的分子几何结构和潜在反应性非常重要。
中枢神经系统应用
(Butler, Wise, & Dewald, 1984) 合成了一系列化合物,包括 (5-氨基-2-氯苯基)(4-甲基哌嗪-1-基)甲苯酮衍生物,这些衍生物表现出中枢神经系统抑制活性,具有潜在的抗惊厥特性。
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets by forming bonds and altering the normal functioning of the target molecules .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in the rates of biochemical reactions and influence cellular metabolism .
Cellular Effects
The effects of (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. Additionally, (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone can affect gene expression by modulating transcription factors and other regulatory proteins. These changes can lead to alterations in cellular metabolism, including increased or decreased production of specific metabolites .
Molecular Mechanism
The molecular mechanism of action of (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone has been shown to inhibit the activity of certain kinases, which play a role in cell signaling and regulation. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes .
Dosage Effects in Animal Models
The effects of (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At high doses, (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are important for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, resulting in changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone can influence its activity and effectiveness, as it may interact with different biomolecules in specific cellular environments .
Subcellular Localization
The subcellular localization of (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production .
属性
IUPAC Name |
(5-amino-2-chlorophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQJKKUXZHUUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B3038800.png)
![7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038804.png)
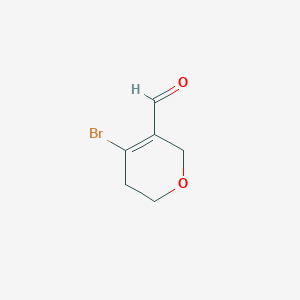

![(2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3038809.png)
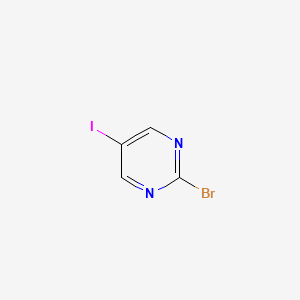
![(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3038813.png)

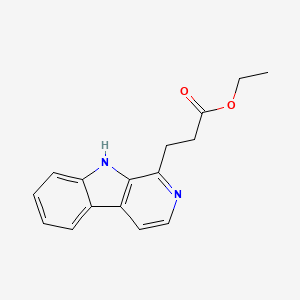
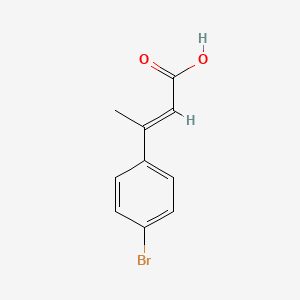
![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide](/img/structure/B3038819.png)
